molecular formula C16H22N2O3 B12362449 7-methoxy-6-phenylmethoxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one

7-methoxy-6-phenylmethoxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one

Cat. No.: B12362449
M. Wt: 290.36 g/mol
InChI Key: FWCLYQYKFXCXEK-UHFFFAOYSA-N
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Description

7-methoxy-6-phenylmethoxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one is a complex organic compound with a unique structure that includes a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-6-phenylmethoxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of a methoxy-substituted benzaldehyde with an appropriate amine, followed by cyclization and further functionalization to introduce the phenylmethoxy group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-6-phenylmethoxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or other parts of the molecule.

    Substitution: Various substitution reactions can be performed to introduce different substituents on the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

7-methoxy-6-phenylmethoxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: This compound can be used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-methoxy-6-phenylmethoxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the context in which the compound is used. For example, in medicinal applications, it might inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    8a-methoxy-2,4-diphenyl-4a,5,6,7,8,8a-hexahydrochromene: This compound shares some structural similarities and can undergo similar reactions.

    4a-methoxy-10-phenyl-1,2,3,4,4a,6,7,8,9,10a-decahydroxanthene: Another structurally related compound with comparable reactivity.

Uniqueness

What sets 7-methoxy-6-phenylmethoxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one apart is its specific substitution pattern and the presence of both methoxy and phenylmethoxy groups, which confer unique chemical properties and potential biological activities.

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

7-methoxy-6-phenylmethoxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one

InChI

InChI=1S/C16H22N2O3/c1-20-14-8-13-12(16(19)18-10-17-13)7-15(14)21-9-11-5-3-2-4-6-11/h2-6,12-15,17H,7-10H2,1H3,(H,18,19)

InChI Key

FWCLYQYKFXCXEK-UHFFFAOYSA-N

Canonical SMILES

COC1CC2C(CC1OCC3=CC=CC=C3)C(=O)NCN2

Origin of Product

United States

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